molecular formula C9H9F6NO2 B1519657 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone CAS No. 1159982-56-5

2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone

Cat. No. B1519657
M. Wt: 277.16 g/mol
InChI Key: GPCHOXRTOOPBPY-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoroacetophenone, which is a type of ketone. Trifluoroacetophenones are known for their reactivity and are often used in organic synthesis .


Chemical Reactions Analysis

Trifluoroacetophenones are known to undergo various chemical reactions, including nucleophilic addition and condensation reactions . The specific reactions that this compound undergoes would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Trifluoroacetophenones are generally characterized by their reactivity, as well as their physical properties such as boiling point and density .

Scientific Research Applications

    Organocatalyst for Oxidation

    • Field : Organic Chemistry
    • Application : 2,2,2-trifluoroacetophenone is used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes .

    Synthesis of Fluorinated Polymers

    • Field : Polymer Chemistry
    • Application : 2,2,2-Trifluoroacetophenone was used in the synthesis of new fluorinated polymers, having high average molecular weight, high thermal stability and good film-forming properties .

    Synthesis of Photoreactive Probes

    • Field : Biochemistry
    • Application : 1-Trifluoroacetyl piperidine is used in the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists .
  • Preparation of Specific Compounds
    • Field : Organic Chemistry
    • Application : The compound is used in a process for the preparation of a specific compound of formula I .
    • Method : The method involves reacting a compound of formula II in the presence of magnesium or an organometallic reagent of formula III . This is followed by a reaction with a compound of formula IV . The resulting compound of formula V is then reacted with alkali metal fluoride in the presence of catalytic amounts of a phase transfer catalyst in the presence of a polar solvent to produce the compound of formula I .

    Phase Change Data

    • Field : Physical Chemistry
    • Application : The compound “Ethanone, 2,2,2-trifluoro-1-phenyl-” has been studied for its phase change data .

    Gas Phase Kinetics

    • Field : Physical Chemistry
    • Application : The compound “Ethanone, 2,2,2-trifluoro-1-phenyl-” has been studied for its gas phase kinetics .

Future Directions

The study and application of trifluoroacetophenones is an active area of research in organic chemistry. They are often used as building blocks in the synthesis of more complex molecules . The future directions for this specific compound would likely depend on its reactivity and potential applications.

properties

IUPAC Name

2,2,2-trifluoro-1-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F6NO2/c10-8(11,12)6(17)5-1-3-16(4-2-5)7(18)9(13,14)15/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCHOXRTOOPBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669822
Record name 1,1'-(Piperidine-1,4-diyl)bis(trifluoroethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone

CAS RN

1159982-56-5
Record name 1,1'-(Piperidine-1,4-diyl)bis(trifluoroethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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